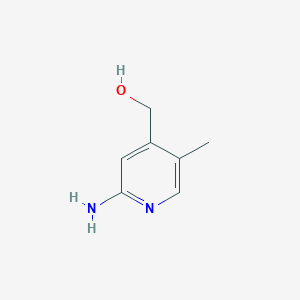![molecular formula C14H7NO2S B13922412 1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
1H-[1]benzothieno[2,3-f]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1Benzothieno[2,3-f]indole-2,3-dione is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and indole moieties
Preparation Methods
The synthesis of 1H-1benzothieno[2,3-f]indole-2,3-dione typically involves multicomponent reactions. One common method includes the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with 10 mol% sulfamic acid as a catalyst . This method is advantageous due to its operational simplicity and the ability to produce the compound in good yields within a short reaction time. The product can be purified through recrystallization from ethyl acetate .
Chemical Reactions Analysis
1H-1Benzothieno[2,3-f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are possible due to the presence of the indole moiety. Common reagents include halogens and sulfonyl chlorides.
Palladium-Catalyzed Reactions: The compound can participate in palladium-catalyzed C–S bond formation via dehydrative–dehydrogenative double C–H sulfuration using sulfur powder.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1H-1Benzothieno[2,3-f]indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1benzothieno[2,3-f]indole-2,3-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . Additionally, its antiviral activity is linked to its ability to inhibit viral replication by binding to viral proteins .
Comparison with Similar Compounds
1H-1Benzothieno[2,3-f]indole-2,3-dione can be compared with other similar compounds, such as:
1H-Benzofuro[3,2-f]indole: This compound features a fused benzofuran ring instead of a thiophene ring.
Pyrrolo[3,2-b]carbazole: This compound has a pyrrole ring fused to the indole moiety.
The uniqueness of 1H-1benzothieno[2,3-f]indole-2,3-dione lies in its combination of benzene, thiophene, and indole rings, which confer specific electronic and steric properties that are not present in its analogs.
Properties
Molecular Formula |
C14H7NO2S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3H-[1]benzothiolo[2,3-f]indole-1,2-dione |
InChI |
InChI=1S/C14H7NO2S/c16-13-9-6-12-8(5-10(9)15-14(13)17)7-3-1-2-4-11(7)18-12/h1-6H,(H,15,16,17) |
InChI Key |
HHAKHGNMGIWZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)C(=O)C(=O)N4 |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
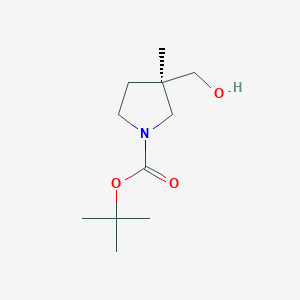

![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
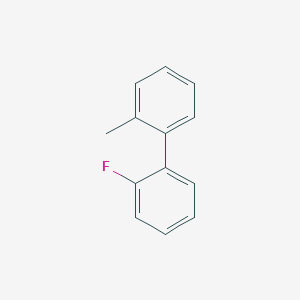
![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
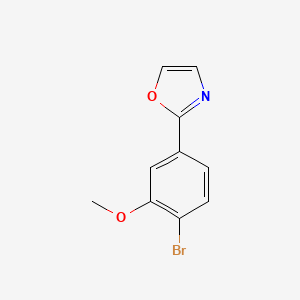
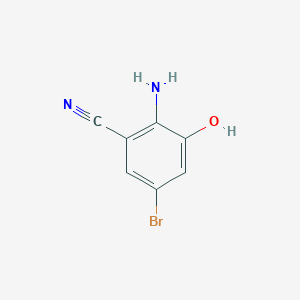
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
